molecular formula C27H26Si B11939737 Tribenzyl(phenyl)silane CAS No. 18870-41-2

Tribenzyl(phenyl)silane

Cat. No.: B11939737
CAS No.: 18870-41-2
M. Wt: 378.6 g/mol
InChI Key: RLVDYATYYCHCQC-UHFFFAOYSA-N
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Description

Tribenzyl(phenyl)silane is an organosilicon compound characterized by the presence of three benzyl groups and one phenyl group attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their versatility in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzyl(phenyl)silane can be synthesized through various methods, including:

    Grignard Reaction: This involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the addition of benzyl chloride.

    Hydrosilylation: This method involves the addition of benzyl groups to phenylsilane in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tribenzyl(phenyl)silane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

Tribenzyl(phenyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: It is used in the development of silicon-based biomaterials.

    Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of tribenzyl(phenyl)silane involves its ability to form stable bonds with various organic and inorganic molecules. This is primarily due to the unique properties of the silicon atom, which can form strong bonds with carbon, oxygen, and other elements. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Similar in structure but lacks the benzyl groups.

    Tribenzylsilane: Similar but lacks the phenyl group.

    Triphenylsilane: Contains three phenyl groups instead of benzyl groups.

Uniqueness

Tribenzyl(phenyl)silane is unique due to the presence of both benzyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

18870-41-2

Molecular Formula

C27H26Si

Molecular Weight

378.6 g/mol

IUPAC Name

tribenzyl(phenyl)silane

InChI

InChI=1S/C27H26Si/c1-5-13-24(14-6-1)21-28(27-19-11-4-12-20-27,22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-20H,21-23H2

InChI Key

RLVDYATYYCHCQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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